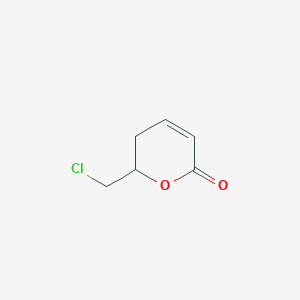

2-(Chloromethyl)-2,3-dihydropyran-6-one

Description

Significance of Pyranone and Dihydropyranone Core Structures in Synthetic Chemistry

Pyranone and dihydropyranone scaffolds are fundamental building blocks in organic synthesis. Their prevalence in a multitude of natural products, including those with notable biological activities, underscores their importance. These core structures offer a versatile platform for the construction of complex molecular architectures. The embedded functionalities—an endocyclic ether oxygen, a carbonyl group, and often a site of unsaturation—provide multiple reaction sites for chemical modification. This versatility allows for their use in the synthesis of a wide array of compounds, from pharmaceuticals to agrochemicals.

Historical Context of Dihydropyran-6-one Research

Research into dihydropyran-6-ones has a rich history, evolving from early investigations into the chemistry of carbohydrates and lactones. The development of synthetic methodologies, such as the Achmatowicz reaction, marked a significant milestone, providing a reliable route to these heterocyclic systems from furan (B31954) derivatives. nih.gov Over the decades, the focus of research has expanded from fundamental reactivity studies to the application of these compounds as key intermediates in the total synthesis of natural products and the development of novel bioactive molecules.

Structural Classifications and Nomenclature within Dihydropyran Systems

Dihydropyran systems are classified based on the position of the double bond within the six-membered ring. The parent compound, dihydropyran, can exist as several isomers, with 3,4-dihydro-2H-pyran being a common and stable form. The nomenclature of substituted dihydropyrans follows the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC), wherein the positions of substituents are numbered around the heterocyclic ring, starting from the oxygen atom as position 1. Thus, in 2-(Chloromethyl)-2,3-dihydropyran-6-one, the chloromethyl group is at position 2, and the carbonyl group is at position 6 of the dihydropyran ring.

Overview of Research Trajectories for Halogenated Dihydropyranone Scaffolds

The introduction of halogens into the dihydropyranone scaffold significantly influences the molecule's reactivity and potential for further functionalization. Halogenated dihydropyranones serve as versatile intermediates in organic synthesis. The halogen atom can act as a leaving group in nucleophilic substitution reactions or participate in various coupling reactions, enabling the introduction of a wide range of substituents. Research in this area has focused on developing stereoselective methods for the synthesis of halogenated dihydropyranones and exploring their subsequent transformations into more complex and biologically relevant molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-2,3-dihydropyran-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c7-4-5-2-1-3-6(8)9-5/h1,3,5H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMBKTXDBXNDQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)OC1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 2 Chloromethyl 2,3 Dihydropyran 6 One

Detailed experimental data on the physicochemical properties of 2-(Chloromethyl)-2,3-dihydropyran-6-one are not extensively reported in the readily available scientific literature. However, based on its structure and the properties of related compounds, a set of predicted and known properties can be compiled. The (2S) enantiomer of this compound is assigned the CAS Number 135999-61-0. chemical-suppliers.eu

| Property | Value |

| Molecular Formula | C₆H₇ClO₂ chemical-suppliers.eu |

| Molecular Weight | 146.57 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Synthesis and Mechanistic Pathways

A plausible and efficient synthetic route to 2-(chloromethyl)-substituted dihydropyran-6-ones is the Achmatowicz reaction, a well-established method for the oxidative rearrangement of furfuryl alcohols. nih.gov While the direct synthesis of 2-(Chloromethyl)-2,3-dihydropyran-6-one is not explicitly detailed, the synthesis of the closely related 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one provides a strong foundational methodology. nih.gov

The synthesis commences with the preparation of 2-chloro-1-(furan-2-yl)ethanol. This intermediate is then subjected to an oxidizing agent, typically a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The reaction proceeds through an electrophilic addition of the oxidant to the furan (B31954) ring, followed by a rearrangement that leads to the formation of the dihydropyranone ring system. This transformation is highly valuable as it converts a readily available furan derivative into a more complex and synthetically useful dihydropyranone. The reaction with m-CPBA has been reported to produce the corresponding 6-hydroxy-2H-pyran-3(6H)-one in good yield (70%). nih.gov To obtain the target compound, 2-(Chloromethyl)-2,3-dihydropyran-6-one, a subsequent dehydroxylation or a modification of the Achmatowicz reaction conditions would be necessary.

Chemical Reactivity and Derivative Formation

Strategies for the Construction of the Dihydropyranone Ring System

The formation of the dihydropyranone ring can be achieved through various strategic bond formations, primarily involving the cyclization of a linear precursor. These methods include powerful transition-metal-catalyzed reactions, classic chemical rearrangements, Lewis acid-mediated cyclizations, and cascade reactions initiated by conjugate additions.

Cyclization Reactions and Annulation Approaches

Cyclization and annulation reactions represent the most direct and common methods for constructing the dihydropyranone core. These strategies involve the intramolecular formation of an ester bond (lactonization) within a precursor that already contains the necessary carbon and oxygen atoms.

A mild and efficient method for synthesizing dihydropyranone structures bearing a chloromethyl group involves the palladium-catalyzed chlorocyclocarbonylation of allenols. Specifically, 3,4-allenols can be converted into 3-chloromethyl-5,6-dihydropyran-2-ones. This reaction proceeds with high regioselectivity, where a chlorine atom is introduced at the terminal carbon of the allene (B1206475) moiety, and the lactone is formed between the central carbon of the allene and the hydroxyl oxygen.

The reaction typically employs palladium(II) chloride (PdCl₂) as the catalyst in the presence of copper(II) chloride (CuCl₂) as a reoxidant and chlorinating agent. The process is a carbonylation reaction, incorporating a molecule of carbon monoxide (CO) into the final lactone structure.

Table 1: Palladium-Catalyzed Chlorocyclocarbonylation of a 3,4-Allenol

| Starting Material | Catalyst/Reagents | Product | Yield |

| 1-phenylpenta-3,4-dien-1-ol | PdCl₂, CuCl₂, CO | 3-(Chloromethyl)-6-phenyl-5,6-dihydropyran-2-one | 81% |

This methodology provides a direct route to functionalized dihydropyran-2-ones, which are structurally related to the target compound 2-(Chloromethyl)-2,3-dihydropyran-6-one.

The Achmatowicz rearrangement is a cornerstone reaction in carbohydrate chemistry and provides a powerful method for converting furans into dihydropyranones. This oxidative rearrangement transforms furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones. While a direct synthesis of 2-(Chloromethyl)-2,3-dihydropyran-6-one via this method is not prominently documented, the synthesis of its isomer, 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one, has been successfully achieved and demonstrates the utility of this approach for creating the desired substitution pattern.

The reaction begins with the oxidation of a suitable furfuryl alcohol. In a key example, 2-chloro-1-(furan-2-yl)ethanol is oxidized using meta-chloroperoxybenzoic acid (m-CPBA). This process leads to the formation of the dihydropyranone ring system in a good yield.

The general transformation involves the oxidation of the furan (B31954) ring to a 2,5-dihydro-2,5-dimethoxyfuran intermediate (in the presence of methanol), which then rearranges under acidic conditions to the dihydropyranone product. A variety of oxidizing agents can be employed, including m-CPBA, N-Bromosuccinimide (NBS), and Oxone.

Table 2: Achmatowicz Rearrangement for a Substituted Dihydropyranone

| Starting Material | Oxidizing Agent | Product | Yield |

| 2-chloro-1-(furan-2-yl)ethanol | m-CPBA | 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one | 70% |

This method is highly valuable for producing dihydropyranones with diverse functionalities, which are important building blocks for many biologically active compounds like sugar analogs and pheromones. nih.gov

Titanium tetrachloride (TiCl₄) is a versatile and powerful Lewis acid frequently used in organic synthesis to promote cyclization reactions. researcher.life While direct, single-step syntheses of dihydropyranones using TiCl₄ are not widely reported, its role in constructing the core pyran ring via Prins-type cyclizations is well-established. The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by nucleophilic capture of the resulting carbocation.

When applied to homoallylic alcohols, the TiCl₄-mediated Prins cyclization can effectively generate substituted tetrahydropyran (B127337) and dihydropyran rings. This strategy relies on the activation of a carbonyl compound by TiCl₄, which then reacts with the alkene of a hydroxy-alkene substrate. The subsequent intramolecular trapping by the hydroxyl group forms the heterocyclic ring.

For example, cyclopropane (B1198618) carbaldehydes can react with unsaturated alcohols in the presence of TiCl₄ to stereoselectively construct the core ring system. Although this does not directly yield a pyranone, the resulting dihydropyran can be a key intermediate that is subsequently oxidized to the desired lactone. This two-step approach, beginning with a TiCl₄-mediated cyclization, represents a viable, though indirect, pathway to dihydropyranone structures.

Intramolecular Michael addition provides a powerful pathway for the formation of cyclic compounds, including the dihydropyranone ring system. This reaction involves the conjugate addition of a nucleophile (the donor) to an α,β-unsaturated carbonyl compound (the acceptor) within the same molecule. When the nucleophile is an oxygen atom (from a hydroxyl or carboxylate group) and the resulting ring size is favorable, this leads to the formation of a heterocyclic system.

A common and highly effective strategy is the Michael addition/lactonization cascade. In this approach, an external nucleophile adds to an α,β-unsaturated system, which then triggers an intramolecular cyclization to form the dihydropyranone. Organocatalysts, such as bifunctional squaramides, have been successfully employed to catalyze these cascade reactions enantioselectively.

For instance, the reaction between β-diketones (as Michael donors) and α,β-unsaturated N-acyl heterocycles (as Michael acceptors) can be catalyzed to produce fused 3,4-dihydropyran-2-ones in high yields and with excellent enantioselectivity. The reaction proceeds through a Michael addition, which creates an enolate intermediate that subsequently undergoes an intramolecular acylation (lactonization) to form the stable dihydropyranone ring.

Table 3: Squaramide-Catalyzed Michael Addition/Lactonization Cascade

| Michael Donor | Michael Acceptor | Catalyst | Product Type | Yield Range |

| 1,3-Cyclohexanedione | (E)-N-(But-2-enoyl)pyrazole | Quinine-based squaramide | Fused 3,4-dihydropyran-2-one | 50-99% |

This pathway is highly valued for its ability to construct complex cyclic systems with multiple stereocenters in a single, efficient step. kisti.re.krscispace.com

Multicomponent Reaction Approaches to Dihydropyran Systems

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

Several MCRs have been developed for the synthesis of pyran and dihydropyran derivatives. A notable example is a four-component reaction for the synthesis of 3,4-dihydro-2H-pyrans. This reaction can involve an arylamine, an acetylenedicarboxylate, an aromatic aldehyde, and a cyclic 1,3-diketone. The key steps are believed to involve the in situ formation of an enamino ester from the amine and acetylenedicarboxylate, which then undergoes a Michael addition to an arylidine cyclic 1,3-diketone (formed from the aldehyde and diketone). Subsequent cyclization and rearrangement lead to the final dihydropyran product.

While this specific example yields a dihydropyran, modifications to the starting materials and reaction pathways in MCRs can be designed to terminate in a lactone, thereby producing dihydropyranones. The versatility of MCRs allows for the creation of diverse libraries of heterocyclic compounds from simple starting materials, making it a powerful tool in modern synthetic and medicinal chemistry.

Hetero-Diels-Alder Reactions in Dihydropyranone Synthesis

The hetero-Diels-Alder (HDA) reaction is a powerful and widely utilized method for the construction of six-membered heterocyclic rings, including the dihydropyranone core. wikipedia.orgorganic-chemistry.org This reaction involves a [4+2] cycloaddition between a conjugated diene and a heterodienophile, such as a carbonyl compound, to form a dihydropyran ring. wikipedia.org The versatility of the HDA reaction allows for the synthesis of a wide range of substituted dihydropyranones with good control over regioselectivity and stereoselectivity. wikipedia.org

In the context of dihydropyranone synthesis, an electron-rich diene reacts with an electron-deficient carbonyl compound (the dienophile). organic-chemistry.org The use of activated dienes, such as those bearing alkoxy or siloxy groups, can significantly enhance the reactivity and influence the regiochemical outcome of the cycloaddition. nih.gov Lewis acid catalysis is often employed to lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction rate and improving selectivity. organic-chemistry.org

There are two main types of HDA reactions based on the electronic demand of the reactants: normal-electron-demand and inverse-electron-demand. In a normal-electron-demand HDA, the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.org Conversely, an inverse-electron-demand HDA involves an electron-poor diene and an electron-rich dienophile. organic-chemistry.orgrsc.org This flexibility allows for the strategic design of synthetic routes to various dihydropyranone targets.

For the synthesis of dihydropyranones, the oxo-Diels-Alder reaction, a subset of HDA reactions where a carbonyl group acts as the dienophile, is particularly relevant. wikipedia.org The reaction of a conjugated diene with an α,β-unsaturated ketone or aldehyde can directly yield the dihydropyranone scaffold. The substituents on both the diene and the dienophile play a crucial role in determining the regio- and stereochemical outcome of the reaction.

| Diene | Dienophile | Conditions | Product | Reference |

| Conjugated Diene | Substituted Alkene | Thermal | Substituted Cyclohexene | wikipedia.org |

| 1-Alkoxy-1-amino-1,3-butadienes | Electron-deficient dienophiles | Mild | Functionalized Cycloadducts | nih.gov |

| Exocyclic enone | Vinyl ethers/sulfides | Mild | Dihydropyran-fused diterpenoids | rsc.org |

| Functionalized α,β-unsaturated carbonyls | N-vinyl-2-oxazolidinone | Thermal | 3,4-dihydro-2H-pyrans | rsc.org |

Introduction of the Chloromethyl Moiety into Dihydropyranone Scaffolds

The introduction of a chloromethyl group onto a pre-existing dihydropyranone ring or the incorporation of this moiety from a suitable precursor is a key challenge in the synthesis of 2-(Chloromethyl)-2,3-dihydropyran-6-one. Several strategies can be envisioned for this transformation.

Direct chloromethylation of an aromatic or heteroaromatic ring is a well-established transformation, often carried out using formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. thieme-connect.de This reaction, known as the Blanc chloromethylation, proceeds via an electrophilic substitution mechanism. thieme-connect.deorganicreactions.org However, the direct chloromethylation of a dihydropyranone ring is less common and would depend on the specific reactivity of the heterocyclic system. The presence of the electron-withdrawing carbonyl group and the nature of the substituents on the ring would influence the feasibility and regioselectivity of such a reaction. Alternative reagents for chloromethylation include paraformaldehyde and hydrogen chloride, or the use of chloromethyl methyl ether. google.comgoogle.com

A more versatile approach involves the synthesis of the dihydropyranone ring from a precursor that already contains the chloromethyl group or a group that can be readily converted to it. A notable example is the synthesis of a related compound, 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one, via the Achmatowicz rearrangement. tubitak.gov.trresearchgate.nettubitak.gov.tr This reaction involves the oxidative rearrangement of a furfuryl alcohol derivative.

In this specific synthesis, 2-chloro-1-(furan-2-yl)ethanol is oxidized using meta-chloroperoxybenzoic acid (m-CPBA). tubitak.gov.trresearchgate.nettubitak.gov.tr The furan ring undergoes oxidation and rearrangement to form the dihydropyranone ring, with the chloromethyl group already in place at the 2-position. This strategy highlights the utility of furan derivatives as precursors for the synthesis of functionalized pyranones. tubitak.gov.tr

| Starting Material | Reagent | Product | Yield | Reference |

| 1-(furan-2-yl)ethanone | (steps) | 2-chloro-1-(furan-2-yl)ethanol | - | tubitak.gov.trresearchgate.net |

| 2-chloro-1-(furan-2-yl)ethanol | m-CPBA | 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one | 70% | tubitak.gov.trresearchgate.nettubitak.gov.tr |

Another viable strategy is the conversion of a different functional group at the 2-position of a pre-formed dihydropyranone ring into a chloromethyl group. fiveable.mesolubilityofthings.com This approach, known as functional group interconversion (FGI), is a cornerstone of organic synthesis. tgc.ac.in For instance, a hydroxymethyl group at the 2-position could be converted to a chloromethyl group using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). fiveable.mevanderbilt.edu

Alternatively, a carboxylic acid or ester group at the 2-position could be reduced to the corresponding alcohol, which can then be chlorinated. The choice of reagents for these transformations would need to be carefully considered to avoid undesired side reactions with the dihydropyranone ring, such as cleavage or polymerization. tubitak.gov.tr

Chemo-, Regio-, and Stereoselective Synthesis of 2-(Chloromethyl)-2,3-dihydropyran-6-one

Achieving high levels of chemo-, regio-, and stereoselectivity is crucial for the efficient synthesis of complex molecules like 2-(Chloromethyl)-2,3-dihydropyran-6-one.

The stereochemistry of the dihydropyranone ring can be controlled during the ring-forming step, such as in a hetero-Diels-Alder reaction, or in subsequent transformations. wikipedia.org In HDA reactions, the stereochemical outcome is governed by the principles of orbital overlap and steric interactions in the transition state. organic-chemistry.org The use of chiral catalysts or chiral auxiliaries can induce enantioselectivity in the cycloaddition, leading to the formation of a single enantiomer of the product.

For transformations on a pre-existing dihydropyranone ring, the stereochemistry of the substituents can be controlled by the choice of reagents and reaction conditions. For example, the reduction of a ketone or the addition of a nucleophile to a double bond can proceed with high diastereoselectivity, influenced by the existing stereocenters in the molecule. nih.govmdpi.com In the synthesis of related tetrahydropyranones, stereoselective Michael additions to dihydropyranone precursors have been used to control the relative configuration of substituents. nih.govmdpi.com Similarly, ring-expansion strategies of cyclopropanated furans have been shown to proceed stereoselectively, offering another route to chiral dihydropyran derivatives. nih.gov

Regioselective Chlorination and Cyclization

A primary and effective method for the synthesis of 2-(chloromethyl)-substituted dihydropyranones is the Achmatowicz rearrangement. tubitak.gov.trwikipedia.org This reaction transforms furan derivatives into dihydropyranones through an oxidative ring expansion. The synthesis of a closely related compound, 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one, serves as a key example of this methodology. tubitak.gov.trtubitak.gov.tr

The process commences with a precursor, 2-chloro-1-(furan-2-yl)ethanol, which is synthesized from 1-(furan-2-yl)ethanone. tubitak.gov.tr The critical step is the oxidation of this furfuryl alcohol derivative. The use of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) facilitates the rearrangement of the furan ring into the dihydropyranone structure. tubitak.gov.trtubitak.gov.tr This transformation is notable for its efficiency, affording the desired 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one in good yield (70%). tubitak.gov.trresearchgate.net The regioselectivity is controlled by the initial structure of the furan substrate, with the chloromethyl group being established at the 2-position of the resulting pyranone ring. This method provides a general approach for the total synthesis of various monosaccharides and other biologically relevant molecules. wikipedia.orgpolishtechnicalreview.com

Catalytic Systems and Reaction Conditions in 2-(Chloromethyl)-2,3-dihydropyran-6-one Synthesis

The synthesis of the dihydropyran-6-one core structure is amenable to a wide range of catalytic systems, each offering distinct advantages in terms of efficiency, selectivity, and reaction conditions.

Transition Metal Catalysis (e.g., Palladium, Copper)

Transition metals, particularly palladium and copper, are versatile catalysts for the formation of pyran and dihydropyran rings, although their application directly to 2-(chloromethyl)-2,3-dihydropyran-6-one is less commonly documented. However, their utility in synthesizing the core dihydropyran scaffold is well-established.

Palladium-catalyzed reactions, such as allylic alkylation cascades and oxidative Heck reactions, provide effective routes to functionalized dihydropyrans. acs.orgacs.org For instance, a palladium(II)-catalyzed intramolecular hydroxycarbonylation of hexenols has been developed for the diastereoselective synthesis of 2,6-cis-tetrahydropyranyl acetic acids, demonstrating palladium's efficacy in forming the pyran ring. researchgate.net Furthermore, palladium nanoparticles have been employed as a reusable catalyst for the one-pot synthesis of various pyran derivatives from aryl aldehydes and malononitrile (B47326), showcasing a ligand-free and cost-effective approach. scirp.org

Copper catalysts are also prominent in dihydropyran synthesis. A copper(I)-catalyzed direct vinylogous aldol (B89426) reaction of β,γ-unsaturated esters with aldehydes enables the synthesis of chiral α,β-unsaturated δ-lactones (dihydropyran-2-ones). organic-chemistry.org Additionally, a copper-catalyzed dehydrogenative oxidation followed by a hetero-Diels-Alder reaction has been established for synthesizing multi-substituted 2,3-dihydro-4H-pyran compounds. researchgate.net Copper-doped iron tartarate has also been used as a reusable, water-soluble catalyst for the multicomponent synthesis of tetrahydro[b]pyran derivatives. bhu.ac.in

| Catalyst System | Reaction Type | Substrates | Product Type | Key Features |

| Palladium(II) | Intramolecular Hydroxycarbonylation | Hexenols | Tetrahydropyranyl acetic acids | High diastereoselectivity for cis-2,6-isomers. researchgate.net |

| Palladium(0) Nanoparticles | Knoevenagel/Michael Addition | Aryl aldehydes, Malononitrile | Tetrahydro[b]pyran derivatives | Ligand-free, reusable catalyst, one-pot synthesis. scirp.org |

| Copper(I) | Vinylogous Aldol Reaction | β,γ-Unsaturated esters, Aldehydes | Chiral α,β-Unsaturated δ-lactones | Direct synthesis of chiral dihydropyran-2-ones. organic-chemistry.org |

| Copper(I)/DDQ | Dehydrogenative Oxidation/Hetero-Diels-Alder | Saturated ketones | Multi-substituted 2,3-dihydro-4H-pyrans | In situ generation of diene and dienophile. researchgate.net |

Organocatalysis (e.g., N-Heterocyclic Carbenes, DABCO)

Organocatalysis has emerged as a powerful tool for constructing complex heterocyclic molecules. N-Heterocyclic carbenes (NHCs) are particularly effective in synthesizing dihydropyranone derivatives. NHCs catalyze enantioselective [4+2] annulation reactions between α-chloroaldehydes and pyrazolone-derived oxodienes to produce highly optically pure dihydropyrano[2,3-c]pyrazol-6-(1H)-ones. researchgate.netnih.gov They also facilitate [3+3] cycloadditions between α-bromoenals and 5-aminoisoxazoles to give dihydroisoxazolo[5,4-b]pyridin-6-ones in high yields and excellent enantioselectivities. rsc.org The catalytic generation of α,β-unsaturated acyl imidazoliums from α,β-unsaturated enol esters or acid fluorides, followed by reaction with enolates, is another NHC-mediated strategy to access a range of dihydropyranones. acs.org

1,4-Diazabicyclo[2.2.2]octane (DABCO) is another effective organocatalyst. It has been used to promote the rapid, one-pot, four-component reaction of aromatic aldehydes, malanonitrile, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) in aqueous media to synthesize dihydropyrano[2,3-c]pyrazole derivatives in high yields. daneshyari.com DABCO is also employed in the synthesis of dihydropyrano(c)chromene and pyrano[2,3-d]pyrimidine derivatives, highlighting its versatility in promoting cascade reactions under environmentally friendly conditions. researchgate.net

| Organocatalyst | Reaction Type | Substrates | Product Type | Key Features |

| N-Heterocyclic Carbene (NHC) | [4+2] Annulation | α-Chloroaldehydes, Pyrazolone-derived oxodienes | Dihydropyrano[2,3-c]pyrazol-6-ones | Highly enantioselective. researchgate.netnih.gov |

| N-Heterocyclic Carbene (NHC) | [3+3] Cycloaddition | α-Bromoenals, 5-Aminoisoxazoles | Dihydroisoxazolo[5,4-b]pyridin-6-ones | High yields and excellent enantioselectivities. rsc.org |

| DABCO | Four-component reaction | Aromatic aldehydes, Malanonitrile, Ethyl acetoacetate, Hydrazine hydrate | Dihydropyrano[2,3-c]pyrazoles | High yield, aqueous media, operational simplicity. daneshyari.com |

| DABCO | Knoevenagel/Michael/Cyclization | Heteroaryl aldehydes, Malononitrile, Barbituric acid/Dimedone | Dihydropyrano(c)chromenes, Pyrano[2,3-d]pyrimidines | Environmentally friendly, excellent yields. researchgate.net |

Acid-Catalyzed Approaches

Acid-catalyzed methods, most notably the Prins cyclization, are fundamental in the synthesis of pyran rings. researchgate.net This reaction involves the condensation of an alkenol (such as a homoallylic alcohol) with an aldehyde in the presence of a Brønsted or Lewis acid. mdpi.comuva.es The mechanism proceeds through an oxocarbenium ion intermediate, which undergoes an endo-cyclization to form the heterocyclic ring. mdpi.com This methodology is highly effective for constructing tetrahydropyran and dihydropyran structures with high stereoselectivity, often favoring the formation of cis-2,6-disubstituted products due to chair-like transition states. mdpi.comnih.gov

While extensively used for tetrahydropyran-4-ols and dihydropyrans, the adaptation of the Prins cyclization to directly form the dihydropyran-6-one lactone is less common. However, related strategies have been developed. For example, a highly diastereoselective Prins cyclization of enecarbamates with oxocarbenium ions has been reported to yield all-cis-2,3,6-trisubstituted tetrahydropyran-4-ones. bu.edu Another variation involves the reaction of 3-bromobut-3-en-1-ols with aldehydes to synthesize 2,6-disubstituted tetrahydropyranones with excellent diastereoselectivity. nih.gov These examples demonstrate the potential of acid-catalyzed cyclizations to create pyranone structures, which could be adapted for the synthesis of the target compound.

Green Chemistry Methodologies (e.g., Solvent-Free, Biocatalysis)

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including dihydropyrans. These methodologies aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One-pot, multicomponent reactions are a cornerstone of green synthesis. The synthesis of 2-amino-3-cyano-4-aryl-4H-pyrans via a three-component reaction between 1,3-diketones, aromatic aldehydes, and malononitrile is a classic example. This reaction can be performed under solvent-free conditions or in aqueous ethanol, often using a simple base catalyst like urea. rsc.orgrsc.org The use of recyclable catalysts, such as novel metal-organic frameworks (MOFs), also aligns with green chemistry principles, enabling the efficient synthesis of 1,4-dihydropyran derivatives. nih.govfrontiersin.org

Biocatalysis represents a frontier in green chemistry, utilizing enzymes to perform chemical transformations with high selectivity under mild conditions. While direct biocatalytic synthesis of 2-(Chloromethyl)-2,3-dihydropyran-6-one is not widely reported, enzymes have been used in the synthesis of related complex pyranone structures. For instance, a controlled fermentation process using Aspergillus niger has been employed to produce a hydroxylated pyranone derivative, which is then selectively monoacetylated in a subsequent biocatalytic step. mdpi.com Such examples underscore the potential for developing enzymatic or whole-cell biocatalytic routes for the synthesis of functionalized dihydropyranones.

Reactivity of the Chloromethyl Group

The chloromethyl group attached to the stereogenic center at C2 is a primary alkyl halide. This functional group is a key handle for introducing a variety of substituents through nucleophilic substitution, or for creating unsaturation via elimination reactions. Its position adjacent to the ring oxygen and a chiral center influences the stereochemical and electronic outcomes of its reactions.

Nucleophilic Substitution Reactions and Derivatization

The primary carbon of the chloromethyl group is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. A wide range of nucleophiles can displace the chloride ion, leading to the formation of numerous derivatives. This reactivity is fundamental to the use of 2-(chloromethyl)-2,3-dihydropyran-6-one as a building block.

The general mechanism involves the backside attack of a nucleophile on the carbon atom bearing the chlorine, leading to an inversion of configuration if the carbon were chiral and not prochiral. Common nucleophiles employed in these transformations include alkoxides, phenoxides, carboxylates, cyanide, azide (B81097), thiols, and amines. These reactions are typically carried out in polar aprotic solvents like acetone, DMF, or DMSO to enhance the nucleophilicity of the attacking species. For example, reaction with sodium azide (NaN3) yields the corresponding azidomethyl derivative, a precursor to amines, while reaction with sodium cyanide (NaCN) introduces a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid.

The table below illustrates the derivatization of 2-(chloromethyl)-2,3-dihydropyran-6-one with various nucleophiles.

| Nucleophile (Reagent) | Product Class | Resulting Substituent |

|---|---|---|

| Hydroxide (B78521) (e.g., NaOH) | Alcohol | -CH2OH |

| Alkoxide (e.g., NaOCH3) | Ether | -CH2OCH3 |

| Thiolate (e.g., NaSCH3) | Thioether | -CH2SCH3 |

| Cyanide (e.g., KCN) | Nitrile | -CH2CN |

| Azide (e.g., NaN3) | Azide | -CH2N3 |

| Ammonia (NH3) | Primary Amine | -CH2NH2 |

| Carboxylate (e.g., CH3COONa) | Ester | -CH2OOCCH3 |

Elimination Reactions

While nucleophilic substitution is often the dominant pathway for primary alkyl halides, elimination reactions can be induced under specific conditions. fiveable.melibretexts.orglibretexts.org For 2-(chloromethyl)-2,3-dihydropyran-6-one, a standard β-elimination is not possible as there are no protons on the adjacent ring carbon (C2). However, an E2-type elimination can occur to form an exocyclic double bond, yielding 2-methylene-2,3-dihydropyran-6-one.

This transformation requires a strong, sterically hindered base to favor proton abstraction from the chloromethyl group over nucleophilic attack at the same carbon. dalalinstitute.com Common bases for this purpose include potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA). The reaction proceeds via a concerted mechanism where the base removes a proton from the chloromethyl group while the chloride ion is simultaneously expelled, leading to the formation of the C=C double bond. dalalinstitute.comucsb.edu Competition with the SN2 pathway is a significant consideration and the choice of a non-nucleophilic base and a non-polar solvent is crucial to maximize the yield of the elimination product. dalalinstitute.com

Radical Reactions Involving the Chloromethyl Unit

The carbon-chlorine bond in the chloromethyl group can undergo homolytic cleavage to generate a primary alkyl radical. This process is typically initiated by ultraviolet (UV) light or by the use of a radical initiator, such as azobisisobutyronitrile (AIBN). masterorganicchemistry.comlibretexts.org Once formed, the 2,3-dihydropyran-6-on-2-yl)methyl radical is a highly reactive intermediate that can participate in a variety of radical chain reactions. khanacademy.org

A common transformation is radical reduction, where the chlorine is replaced by a hydrogen atom. This is often achieved using a radical mediator like tributyltin hydride (n-Bu3SnH). The reaction proceeds via a chain mechanism where the tributyltin radical abstracts the chlorine atom, generating the alkyl radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, propagating the chain.

Another potential fate of the radical is reaction with molecular oxygen. nih.gov In the presence of O2, the alkyl radical can be trapped to form a chloromethylperoxy radical. nih.gov This species can then undergo further reactions, potentially leading to the formation of alcohols, aldehydes, or carboxylic acids after a workup step.

Transformations of the Dihydropyranone Ring System

The dihydropyranone ring is an α,β-unsaturated lactone, a structural motif that confers significant and versatile reactivity. The conjugated system is susceptible to addition reactions, and the lactone (cyclic ester) functionality can undergo ring-opening.

Addition Reactions Across the Carbon-Carbon Double Bond

The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, making the β-carbon (C3) electrophilic. This renders the molecule an excellent Michael acceptor, readily undergoing conjugate (1,4-) addition with a wide range of soft nucleophiles. wikipedia.orgbyjus.com This reaction is one of the most powerful methods for C-C bond formation in organic synthesis. masterorganicchemistry.com

The mechanism involves the attack of the nucleophile at the C3 position, which generates a resonance-stabilized enolate intermediate. libretexts.orgorganicchemistrytutor.com Subsequent protonation during workup affords the saturated lactone. A diverse array of nucleophiles, known as Michael donors, can be employed. These include organocuprates (Gilman reagents), enamines, and stabilized carbanions derived from compounds like malonic esters or β-ketoesters. libretexts.org Additionally, heteroatomic nucleophiles such as amines (aza-Michael) and thiols (thia-Michael) also add readily to the conjugated system. wikipedia.org

The table below summarizes the outcomes of Michael addition reactions on the dihydropyranone ring.

| Michael Donor (Reagent) | Nucleophilic Atom | Product Type |

|---|---|---|

| Dialkylcuprate (R2CuLi) | Carbon | 3-Alkyl-tetrahydropyran-6-one |

| Malonic Ester Enolate | Carbon | 3-Substituted malonate adduct |

| Enamine | Carbon | 3-Substituted iminium adduct (hydrolyzes) |

| Primary/Secondary Amine (R2NH) | Nitrogen | 3-Amino-tetrahydropyran-6-one |

| Thiol (RSH) | Sulfur | 3-Thioether-tetrahydropyran-6-one |

Ring-Opening Reactions and Subsequent Cyclizations

As a lactone, the dihydropyranone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the six-membered ring. youtube.com This reaction breaks the ester bond to yield a δ-hydroxy-α,β-unsaturated carboxylic acid. Basic hydrolysis, or saponification, is typically irreversible and involves the attack of a hydroxide ion on the carbonyl carbon. youtube.com Acid-catalyzed hydrolysis is a reversible process that begins with the protonation of the carbonyl oxygen. youtube.com

The ring-opened product is a bifunctional molecule that can be used as a substrate for subsequent cyclization reactions. For instance, treatment of pyran-2-ones with dinucleophiles like hydrazine can lead to a ring-opening event followed by an intramolecular condensation to form new heterocyclic systems, such as pyridazinones. clockss.orgbeilstein-journals.org The presence of the chloromethyl group on the ring-opened intermediate provides an additional electrophilic site, which can participate in intramolecular cyclizations. Depending on the reaction conditions and the reagents used, this could lead to the formation of new lactones, tetrahydrofurans, or other complex bicyclic systems. researchgate.net This ring-opening/cyclization strategy represents a powerful method for transforming the pyranone core into a variety of other scaffolds. rsc.org

Rearrangement Processes (e.g., Dearomative Formal Cycloaddition)

The most significant rearrangement process associated with the structural backbone of 2-(chloromethyl)-2,3-dihydropyran-6-one is the Achmatowicz rearrangement. This reaction is a powerful method for the synthesis of pyranones from furan derivatives. Specifically, research has detailed the synthesis of 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one, a closely related analogue, through the oxidative rearrangement of 2-chloro-1-(furan-2-yl)ethanol. tubitak.gov.trresearchgate.net

This transformation involves an oxidative ring expansion of the furan ring into a dihydropyranone. nih.gov The reaction is typically carried out using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). tubitak.gov.trresearchgate.net This process is crucial as it constructs the core heterocyclic system and is considered a cornerstone in the synthesis of many biologically important molecules, including sugar analogues and pheromones. tubitak.gov.tr

While the outline mentions dearomative formal cycloaddition, a powerful strategy for converting aromatic compounds into complex three-dimensional molecules, specific studies detailing this type of transformation for 2-(chloromethyl)-2,3-dihydropyran-6-one are not prominent in the surveyed scientific literature. Such reactions typically require significant energy input to overcome the aromaticity of a substrate, often facilitated by photochemistry or catalysis. nih.gov

Oxidation and Reduction Pathways of the Dihydropyranone Moiety

Oxidation Pathways:

The formation of the dihydropyranone ring system from a furan precursor is itself an oxidative process. In the context of the Achmatowicz rearrangement to form 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one, the key step is the oxidation of 2-chloro-1-(furan-2-yl)ethanol with m-CPBA. tubitak.gov.trtubitak.gov.tr This reaction proceeds via the oxidation of the furan ring, leading to a ring-opened intermediate that subsequently cyclizes to afford the dihydropyranone structure. nih.gov This oxidative ring expansion is a fundamental pathway to this class of compounds, demonstrating the susceptibility of the furan precursor to oxidation and its subsequent rearrangement into the more stable pyranone ring. tubitak.gov.tr

Reduction Pathways:

Detailed research on the specific reduction pathways of the 2-(chloromethyl)-2,3-dihydropyran-6-one moiety is limited in the available literature. General methodologies for the reduction of dihydropyrans exist, but specific applications to this particular substituted compound are not extensively documented.

Complex Reaction Cascades Involving 2-(Chloromethyl)-2,3-dihydropyran-6-one

Based on a review of the scientific literature, specific examples of complex reaction cascades involving 2-(chloromethyl)-2,3-dihydropyran-6-one are not well-documented. The following sections reflect the general state of knowledge.

Domino Reactions and Multicomponent Cycloadditions

There is a lack of specific published research detailing domino reactions or multicomponent cycloadditions that utilize 2-(chloromethyl)-2,3-dihydropyran-6-one as a substrate. While domino reactions involving related pyran structures, such as the reaction of anilines with 3,4-dihydro-2H-pyran, have been reported to efficiently produce complex heterocyclic systems, rsc.org similar methodologies have not been described for the title compound.

Cascade Cyclizations

Similarly, specific cascade cyclizations starting from 2-(chloromethyl)-2,3-dihydropyran-6-one are not found in the surveyed literature. Cascade reactions, which involve the formation of multiple chemical bonds in a single synthetic operation, are of great interest for building molecular complexity, nih.gov but their application to this specific dihydropyranone has yet to be reported.

Mechanistic Studies of Chemical Transformations

The primary chemical transformation for which mechanistic insights are available is the synthesis of the related compound, 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one, via the Achmatowicz rearrangement.

Proposed Reaction Pathways

The synthesis of 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one provides a clear example of a proposed reaction pathway. tubitak.gov.tr The process begins with the synthesis of the precursor, 2-chloro-1-(furan-2-yl)ethanol, from 1-(furan-2-yl)ethanone. tubitak.gov.tr The key transformation is the subsequent oxidation of this furfuryl alcohol derivative with m-CPBA.

The proposed mechanism for the Achmatowicz reaction generally involves:

Electrophilic attack by the oxidizing agent on the electron-rich furan ring.

Formation of an unstable intermediate, likely an epoxide or a related species.

Ring opening of the furan system.

Intramolecular cyclization (hemiacetal formation) to yield the 6-hydroxy-2H-pyran-3(6H)-one product. nih.gov

This pathway efficiently converts a readily available furan starting material into a highly functionalized dihydropyranone, which serves as a versatile building block for further chemical synthesis. tubitak.gov.tr The reaction conditions reported for this specific synthesis are summarized in the table below.

Table 1: Synthesis of 2-(Chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one via Achmatowicz Rearrangement

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-1-(furan-2-yl)ethanol | m-CPBA | Dichloromethane (CH₂Cl₂) | 0 °C to Room Temp. | 70% | tubitak.gov.tr |

Transition State Analysis

A thorough understanding of the chemical reactivity and transformation pathways of 2-(Chloromethyl)-2,3-dihydropyran-6-one necessitates a detailed examination of the transition states involved in its reactions. While specific computational studies on the transition state analysis of 2-(Chloromethyl)-2,3-dihydropyran-6-one are not extensively available in the current body of scientific literature, valuable insights can be drawn from theoretical investigations of closely related dihydropyran systems. These studies provide a framework for understanding the energetic barriers and geometric configurations of the transient species that govern the reaction mechanisms.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricacies of reaction mechanisms. mdpi.comdntb.gov.ua Such analyses involve locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating their energies relative to the reactants and products. This information is crucial for determining the activation energy, which dictates the rate of a chemical reaction.

In studies of analogous 2,6-disubstituted dihydropyran systems, transition state analysis has been instrumental in explaining observed stereoselectivities. For instance, in the silyl-Prins cyclization reaction to form cis-2,6-dihydropyrans, computational analysis revealed a low energy barrier for the transition state. mdpi.com The stereochemical outcome is rationalized by the preferential pseudoequatorial conformation of the substituents in the chair-like transition state, which minimizes steric repulsion. mdpi.com This type of analysis would be directly applicable to understanding the stereochemical outcomes of reactions involving 2-(Chloromethyl)-2,3-dihydropyran-6-one.

Furthermore, computational studies on the thermal decomposition of substituted 2H-dihydropyrans have provided detailed kinetic and thermodynamic parameters of the transition states. dntb.gov.uamdpi.com These studies show that substituents on the dihydropyran ring can significantly influence the activation free energy of the decomposition process. dntb.gov.uamdpi.com For example, methyl substituents at various positions were found to decrease the activation free energy, thereby accelerating the reaction. dntb.gov.uamdpi.com A similar approach could be employed to predict the thermal stability and decomposition pathways of 2-(Chloromethyl)-2,3-dihydropyran-6-one, considering the electronic and steric effects of the chloromethyl group.

The table below illustrates the type of data that can be obtained from transition state analysis of related dihydropyran compounds, which would be analogous to the data needed for a comprehensive analysis of 2-(Chloromethyl)-2,3-dihydropyran-6-one.

| Reaction Type | Model Compound | Computational Method | Activation Energy (kcal/mol) | Key Transition State Feature |

| Silyl-Prins Cyclization | Vinylsilyl alcohol leading to a dihydropyran | DFT | 2.7 | Chair-like conformation with pseudoequatorial substituents mdpi.com |

| Thermal Decomposition | 3,6-dihydro-2H-pyran | PBE0/6-311+G(d,p) | ~46.8 (196 kJ·mol⁻¹) | Concerted six-membered cyclic transition state mdpi.com |

| Thermal Decomposition | 4-methyl-3,6-dihydro-2H-pyran | PBE0/6-311+G(d,p) | ~45.4 (190 kJ·mol⁻¹) | Concerted six-membered cyclic transition state mdpi.com |

| Thermal Decomposition | 2,6-dimethyl-3,6-dihydro-2H-pyran | PBE0/6-311+G(d,p) | ~43.7 (183 kJ·mol⁻¹) | Concerted six-membered cyclic transition state mdpi.com |

This table is illustrative and based on data for analogous dihydropyran systems, not 2-(Chloromethyl)-2,3-dihydropyran-6-one itself.

A detailed transition state analysis for reactions of 2-(Chloromethyl)-2,3-dihydropyran-6-one would involve identifying the specific elementary steps of a given transformation, such as nucleophilic substitution at the chloromethyl group or addition to the enone system. For each step, the geometry of the transition state would be optimized, and its energy calculated. This would allow for the determination of the rate-determining step and provide a quantitative understanding of the factors controlling the reaction's feasibility and selectivity. The insights gained from such studies are invaluable for designing new synthetic methodologies and for controlling the outcomes of chemical transformations involving this versatile compound.

Synthetic Exploration of Substituted 2,3-Dihydropyran-6-ones

The 2,3-dihydropyran-6-one ring system serves as a versatile template for the development of a wide array of derivatives. Synthetic efforts have focused on strategic modifications at several positions of the heterocyclic core, as well as transformations of the exocyclic chloromethyl group, to generate libraries of compounds with diverse structural features.

Introduction of Varied Substituents at the Dihydropyranone Ring

The substitution pattern of the dihydropyranone ring can be altered through various synthetic strategies, allowing for the introduction of a range of functional groups that can modulate the molecule's properties. Methods such as the silyl-Prins cyclization have been employed for the preparation of disubstituted dihydropyrans, demonstrating excellent diastereoselectivity in many cases for the formation of cis-2,6-disubstituted products. This approach is sensitive to the structure of the starting materials and reaction conditions, with potential competing pathways like Peterson elimination and oxonia-Cope reactions.

Organocatalysis, particularly with N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the synthesis of 3,4-dihydropyran-2-ones. These reactions often proceed via [4+2] or [3+3] cycloadditions and can tolerate a variety of functional groups on the substrates, leading to highly functionalized dihydropyranone cores.

Modifications of the Chloromethyl Group

The chloromethyl group at the C2 position of the dihydropyranone ring is a key site for synthetic modification, acting as an electrophilic handle for the introduction of various nucleophiles. While specific literature on 2-(Chloromethyl)-2,3-dihydropyran-6-one is limited, the principles of nucleophilic substitution are well-established and can be applied to this system. The chlorine atom can be displaced by a range of nucleophiles to afford a variety of derivatives.

Potential modifications include:

Azide Substitution: Reaction with sodium azide can introduce an azidomethyl group, which can be further transformed, for example, via click chemistry or reduction to an aminomethyl group.

Hydroxide Substitution: Hydrolysis of the chloromethyl group would yield the corresponding hydroxymethyl derivative, introducing a primary alcohol functionality.

Cyanide Substitution: The introduction of a cyanomethyl group via reaction with a cyanide salt would provide a precursor for carboxylic acids, amides, or amines after further transformations.

These modifications allow for the expansion of the chemical space around the dihydropyranone core, enabling the synthesis of a diverse library of compounds for further investigation. The reactivity of the chloromethyl group is expected to follow general principles of nucleophilic substitution at a primary carbon adjacent to an electron-withdrawing group.

Chiral Derivatives and Enantioselective Synthesis

The development of chiral dihydropyranone derivatives is of significant interest, and several enantioselective synthetic methods have been established. Hetero-Diels-Alder (HDA) reactions have proven to be an efficient approach for the synthesis of chiral dihydropyrones. For instance, the reaction of Danishefsky's diene with aldehydes, catalyzed by chiral Lewis acids, can produce 2-substituted dihydropyran-4-ones with high enantioselectivity.

Another powerful strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions. Monosaccharides are often used as chiral precursors in the synthesis of naturally occurring 5,6-dihydropyran-2-ones, leveraging their inherent chirality to produce enantiomerically pure products. researchgate.net Furthermore, organocatalytic methods have been successfully applied to the enantioselective synthesis of dihydropyranones, offering a metal-free alternative for the construction of these chiral heterocycles.

Analogues with Related Heterocyclic Systems (e.g., Furanones, Tetrahydropyrans)

The structural framework of 2,3-dihydropyran-6-one can be systematically altered to generate analogues with related heterocyclic systems, such as furanones and tetrahydropyrans. These modifications can lead to compounds with different conformational preferences and physicochemical properties.

The conversion of 6-substituted-2H-dihydropyran-4-ones into tetrahydropyran-4-ones has been achieved through reactions with carbon nucleophiles, leading to the formation of 2,6-trans-disubstituted tetrahydropyran rings. chemicalbook.com Further reaction of the intermediate enolate with electrophiles can yield 3,3,6-trisubstituted tetrahydropyran rings. chemicalbook.com The stereochemistry of these transformations is often controlled by the preference for pseudo-axial addition of the nucleophile. chemicalbook.com

Furanone rings, particularly 2(5H)-furanones, represent another important class of related heterocycles. These can be synthesized through various methods and serve as versatile intermediates for the preparation of more complex molecules. The structural similarity between dihydropyranones and furanones allows for the design of hybrid molecules or direct analogues to explore structure-activity relationships.

Design Principles for Novel Dihydropyranone Architectures

The design of novel dihydropyranone architectures is guided by several key principles aimed at exploring new chemical space and optimizing molecular properties. Two prominent strategies in this area are scaffold hopping and bioisosteric replacement.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. For dihydropyranones, this could involve replacing the pyran ring with other heterocyclic systems like piperidines, pyridinones, or even non-heterocyclic scaffolds that can present the key functional groups in a similar spatial arrangement. This strategy can lead to the discovery of novel chemotypes with improved properties, such as enhanced metabolic stability or reduced off-target effects.

Bioisosteric replacement is a strategy used to replace a functional group with another group that has similar physical or chemical properties, with the goal of producing a compound with similar biological activity. chemicalbook.com In the context of dihydropyranones, this could involve replacing the ester linkage with an amide (lactam), a sulfonamide, or other bioisosteric groups. The chloromethyl group could also be replaced with other functionalities like a trifluoromethyl group to modulate lipophilicity and metabolic stability. chemicalbook.com These replacements can fine-tune the molecule's pharmacokinetic and pharmacodynamic profiles.

By applying these design principles, medicinal chemists can systematically explore the chemical space around the dihydropyranone scaffold to develop novel compounds with desired biological activities and drug-like properties. The understanding of structure-activity relationships (SAR) is crucial in guiding these design efforts, allowing for the rational modification of the dihydropyranone architecture to achieve specific therapeutic goals.

Spectroscopic and Structural Elucidation Methodologies in Dihydropyranone Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like dihydropyranones. It provides precise information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial, crucial insights into the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (due to spin-spin coupling with neighboring protons), and integration (relative number of protons). For a related compound, 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one, ¹H-NMR data has been reported, providing a reference for the types of signals expected for such a heterocyclic system. tubitak.gov.tr

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For instance, the carbonyl carbon of the lactone would be expected to appear significantly downfield.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity of atoms. researchgate.net A COSY spectrum maps the coupling relationships between protons, allowing for the tracing of proton networks throughout the molecule. An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling unambiguous assignment of both ¹H and ¹³C resonances. researchgate.net

Table 1: Representative NMR Data for a Dihydropyranone Derivative The following data is for the related compound 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one and serves as an illustrative example. tubitak.gov.tr

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 2.63 | broad s | OH |

| ¹H | 3.71-3.81 | m | CH₂Cl |

| ¹H | 4.88 | m | H-2 |

| ¹H | 6.3 | m | H-4, H-5 |

| ¹H | 7.32 | m | H-6 |

| ¹³C | 47.62 | CH₂Cl | |

| ¹³C | 68.05 | C-2 | |

| ¹³C | 107.55 | C-4 or C-5 | |

| ¹³C | 110.41 | C-5 or C-4 | |

| ¹³C | 142.55 | C-6 | |

| ¹³C | 152.68 | C-3 (C=O) |

For chiral molecules like 2-(Chloromethyl)-2,3-dihydropyran-6-one, NMR is crucial for determining the relative stereochemistry. The magnitude of the coupling constants (J-values) between protons on adjacent carbons can indicate their dihedral angle, helping to define the conformation of the dihydropyranone ring and the relative orientation of its substituents.

Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can identify protons that are close in space, even if they are not directly bonded or coupled. This information is vital for assigning the relative configuration at stereocenters. A rational analysis of ¹³C NMR axial shielding effects has also been demonstrated as a reliable method for assigning remote relative stereochemistry in 3,6-disubstituted 3,6-dihydro-2H-pyrans. nih.gov This approach compares the chemical shifts of equivalent carbons in diastereomeric pairs to define the configuration. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. nih.govdoi.org These methods are complementary, as the selection rules for IR absorption and Raman scattering differ. nsf.gov

For 2-(Chloromethyl)-2,3-dihydropyran-6-one, IR and Raman spectra would be expected to show characteristic bands confirming its key structural features. The most prominent peak would likely be the carbonyl (C=O) stretch of the α,β-unsaturated lactone, typically found in the region of 1715-1750 cm⁻¹. Other significant absorptions would include those for the C=C double bond within the ring (around 1640-1680 cm⁻¹), the C-O-C stretching of the ether linkage (in the 1300-1000 cm⁻¹ range), and the C-Cl stretching vibration (typically 800-700 cm⁻¹). scifiniti.compressbooks.pubtheaic.org The C-H stretching vibrations of the methylene (B1212753) and methine groups would appear around 2850-3000 cm⁻¹. scifiniti.com

Table 2: Expected Vibrational Frequencies for 2-(Chloromethyl)-2,3-dihydropyran-6-one

| Functional Group | Bond | Characteristic Frequency Range (cm⁻¹) |

| Carbonyl (Lactone) | C=O | 1715 - 1750 |

| Alkene | C=C | 1640 - 1680 |

| Ether | C-O-C | 1000 - 1300 |

| Alkyl Halide | C-Cl | 700 - 800 |

| Alkane C-H | C-H | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula, C₆H₇ClO₂. chemical-suppliers.eu

Electron ionization mass spectrometry (EI-MS) also provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it breaks apart into characteristic charged fragments. For 2-(Chloromethyl)-2,3-dihydropyran-6-one, expected fragmentation pathways could include the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl). Another common pathway for cyclic systems is a retro-Diels-Alder reaction, which would cleave the dihydropyranone ring. The mass spectrum of a related compound, 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one, shows a molecular ion peak (M⁺) at m/z 146, confirming its molecular weight. tubitak.gov.tr

Table 3: Potential Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M - Cl]⁺ | Loss of a chlorine radical |

| [M - CH₂Cl]⁺ | Loss of a chloromethyl radical |

| Various | Fragments from ring cleavage (e.g., retro-Diels-Alder) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Chromatographic Techniques for Separation and Purification (e.g., Column Chromatography, HPLC)

Chromatographic methods are essential for the separation and purification of dihydropyranone compounds from reaction mixtures. tubitak.gov.tr Column chromatography, using silica (B1680970) gel as the stationary phase, is a standard method for purification. tubitak.gov.tr A solvent system, often a mixture of nonpolar and polar solvents like n-hexane and ethyl acetate, is used to elute the components from the column based on their polarity. tubitak.gov.tr The progress of the separation is typically monitored by thin-layer chromatography (TLC). tubitak.gov.tr

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is used for both analytical and preparative-scale separations. For chiral compounds, chiral HPLC, which uses a chiral stationary phase, can be employed to separate the individual enantiomers from a racemic mixture, allowing for their isolation and characterization. nih.govnih.gov

Theoretical and Computational Chemistry Studies of Dihydropyranone Systems

Quantum Chemical Calculations (e.g., DFT) on Dihydropyranone Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of dihydropyranone systems. northwestern.eduarxiv.org These calculations provide detailed information about molecular orbitals, charge distributions, and other electronic properties that govern the molecule's behavior.

DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the optimized molecular geometry and electronic properties of dihydropyranone derivatives. researchgate.netnih.gov Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity. nih.gov

For instance, in a study on 2,6-bis(chlorosubstituted phenyl)-3,5-dimethyldihydro-2H-pyran-4(3H)-ones, DFT calculations were used to determine properties like ionization potential, electron affinity, and global hardness, which are derived from HOMO and LUMO energies. researchgate.net Similarly, investigations into other pyran-2-one analogues have utilized DFT to map Molecular Electrostatic Potential (MEP) surfaces, identifying electrophilic and nucleophilic sites within the molecule. semanticscholar.orgnih.gov These maps are vital for understanding intermolecular interactions and predicting sites of reaction.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand the electronic interactions within the dihydropyranone structure. nih.govnih.gov NBO analysis provides insights into charge transfer interactions between filled and vacant orbitals, which can explain the stabilization of certain conformations and the nature of bonding within the molecule. nih.gov

The table below summarizes typical electronic properties that can be calculated for a dihydropyranone system using DFT.

| Property | Description | Typical Method of Calculation |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | Calculated from EHOMO and ELUMO |

| Ionization Potential (I) | The energy required to remove an electron from a molecule. | Derived from HOMO energy |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | Derived from LUMO energy |

| Global Hardness (η) | A measure of the resistance to charge transfer. | Calculated from I and A |

| Global Softness (σ) | The reciprocal of global hardness; indicates the capacity of a molecule to receive electrons. | Calculated from η |

| Electronegativity (χ) | The power of an atom or group to attract electrons towards itself. | Calculated from I and A |

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling is a powerful approach for predicting the reactivity and selectivity of chemical reactions involving dihydropyranones. nih.gov By calculating the energies of reactants, products, and transition states, chemists can forecast the kinetic and thermodynamic feasibility of different reaction pathways. nih.gov

DFT calculations are frequently employed to explore reaction profiles and understand the factors that control selectivity (e.g., regioselectivity and stereoselectivity). nih.govmdpi.com For example, in cycloaddition reactions, which are common for forming dihydropyranone rings, computational models can predict which isomers will be favored. nih.gov The activation energy barriers for different pathways are calculated, and according to transition state theory, the path with the lower barrier will be kinetically preferred. nih.gov

Frontier Molecular Orbital (FMO) theory is often used to rationalize the outcomes of pericyclic reactions. nih.gov The interaction between the HOMO of one reactant and the LUMO of another determines the facility of the reaction. A smaller HOMO-LUMO gap between the reactants generally leads to a faster reaction. nih.gov Computational software can visualize these orbitals, providing a qualitative understanding of the interactions that lead to the observed selectivity.

Elucidation of Reaction Mechanisms via Transition State Calculations

A primary application of computational chemistry in studying dihydropyranone systems is the elucidation of reaction mechanisms. nih.govresearchgate.netchemrxiv.org This is achieved by locating and characterizing the transition state (TS) structures for proposed reaction pathways. youtube.com A transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation barrier of the reaction. youtube.com

For complex, multi-step reactions, computational chemists can map out the entire reaction coordinate, identifying all intermediates and transition states. rsc.org This provides a detailed, step-by-step picture of how reactants are converted into products. For example, DFT calculations have been used to study the thermal decomposition of dihydropyran derivatives through a concerted mechanism involving a six-membered cyclic transition state. dntb.gov.uamdpi.com These studies calculate the activation energies and thermodynamic parameters, which can then be compared with experimental data to validate the proposed mechanism. dntb.gov.uamdpi.com

In a study of the formation of delitschiapyrones, which have a dihydropyranone core, DFT calculations revealed a complex mechanism involving a single transition state that leads to a post-transition state bifurcation, resulting in two different products. nih.gov The calculations showed how the solvent could influence which product was favored by altering the energies of the transition states. nih.gov

Intrinsic Reaction Coordinate (IRC) calculations are often performed after a transition state has been located. These calculations trace the reaction path downhill from the transition state to the corresponding reactants and products, confirming that the located TS indeed connects the intended species. mdpi.com

Conformation Analysis of Dihydropyranone Rings

The three-dimensional structure, or conformation, of the dihydropyranone ring is crucial to its reactivity and biological activity. Computational methods are widely used to perform conformational analysis, identifying the most stable conformations and the energy barriers between them. beilstein-journals.orgnih.gov

The dihydropyranone ring is not planar and can adopt several conformations, such as chair, boat, and skew-boat forms. ru.nl Molecular mechanics (MM) and DFT calculations can be used to determine the relative energies of these different conformers. princeton.edu By identifying the global minimum energy conformation, researchers can gain insight into the molecule's preferred shape.

For substituted dihydropyranones, the position and orientation (axial vs. equatorial) of the substituents can significantly impact the conformational equilibrium. Computational studies can quantify these effects. For instance, in halogenated pyran analogues, DFT calculations supplemented experimental solid-state analysis to understand the key drivers of conformation, revealing that even significant 1,3-diaxial repulsions might not prevent a particular chair-like conformation from being adopted. beilstein-journals.orgnih.govbeilstein-archives.org These studies often analyze geometric parameters like bond lengths, bond angles, and torsion angles to characterize the ring's puckering. beilstein-journals.orgnih.gov

The following table shows key parameters used in the conformational analysis of pyranoid rings.

| Parameter | Description |

| Torsion Angles | Dihedral angles within the ring that define its puckering. |

| Puckering Amplitude (Q) | A measure of the total puckering of the ring. Smaller values indicate a flatter ring. beilstein-journals.orgnih.gov |

| Azimuthal Angle (θ) | Represents the type of distortion from an ideal conformation. beilstein-journals.org |

| Relative Energy | The calculated energy of a conformer relative to the most stable conformer. |

Molecular Dynamics Simulations (if applicable to reactivity/stability)

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their stability and reactivity that are not accessible from static quantum chemical calculations. mdpi.comyoutube.com In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, with the forces between atoms calculated using a force field. nih.gov

MD simulations can be used to explore the conformational landscape of dihydropyranone systems, showing how the ring and its substituents move and interconvert between different conformations at a given temperature. semanticscholar.org This can be particularly useful for understanding the flexibility of the molecule, which can be important for its interaction with biological targets or catalysts. nih.govnih.gov

In the context of reactivity, MD simulations can help to understand the role of the solvent and the dynamic nature of the reactant-catalyst complex. nih.gov For example, MD simulations have been used to investigate the stability of complexes between dihydropyranone derivatives and enzymes, confirming interactions predicted by molecular docking and providing a measure of the complex's stability over time. nih.govnih.gov By analyzing the trajectories from an MD simulation, one can calculate properties like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), which quantify the stability and flexibility of the molecule or complex. nih.govnih.gov

While less common for studying the reaction event itself (which often requires quantum mechanics), MD can be invaluable for understanding the pre-reaction and post-reaction states, including substrate binding and product release. semanticscholar.org

Rational Design of Catalysts and Reagents based on Computational Insights

A significant outcome of theoretical and computational studies is the ability to rationally design more efficient and selective catalysts and reagents. jnu.ac.inresearchgate.netresearcher.lifemdpi.com By understanding the mechanism of a reaction and the factors that control its rate and selectivity, researchers can propose modifications to the catalyst or reactants to improve the reaction's outcome. researchgate.net

For reactions involving dihydropyranones, computational insights can guide the design of catalysts that stabilize the desired transition state or destabilize competing pathways. researchgate.net For instance, if a reaction is found to proceed through a charged transition state, a catalyst with complementary electrostatic properties could be designed.

Computational screening is a powerful approach where a large database of potential catalysts is evaluated computationally to identify the most promising candidates for experimental testing. researchgate.netmit.edu This in silico screening can dramatically reduce the time and resources required to discover new catalysts. jnu.ac.in The design process often involves identifying a "descriptor," a computable property of the catalyst (like its HOMO energy or a specific bond strength) that correlates with its catalytic activity. researchgate.net By optimizing this descriptor, one can design a better catalyst.

For example, computational methods can be used to design organocatalysts for the synthesis of dihydropyranones. By modeling the interaction between the catalyst and the substrates, and by calculating the energy barriers for the catalytic cycle, researchers can identify the key structural features of the catalyst that are responsible for its activity and stereoselectivity. mdpi.com This knowledge can then be used to design new catalysts with improved performance.

Advanced Research Perspectives and Future Directions

Innovations in Synthesis Technologies for Dihydropyranones

The synthesis of dihydropyranone cores is a dynamic area of research, with significant innovations focused on catalysis and reaction engineering. Modern synthetic strategies are moving beyond traditional methods to embrace more efficient and selective technologies.

Organocatalysis, particularly using N-Heterocyclic Carbenes (NHCs), has emerged as a powerful tool. nih.gov NHCs have been successfully employed in various annulation strategies, such as [3+3] and [4+2] cyclizations, to construct highly substituted dihydropyranone rings. nih.gov These methods often provide high yields and enantiomeric excesses, which are crucial for the synthesis of chiral molecules. nih.govchalmers.se For instance, NHC-catalyzed kinetic resolution has been developed to produce complex tricyclic dihydropyranones featuring three adjacent stereocenters with excellent selectivity. chalmers.se

Metal-catalyzed reactions also represent a key frontier. Gold(I)-catalyzed intermolecular [4+2] annulations of specific propiolates and alkenes have been shown to produce α,β-unsaturated δ-lactones with high enantioselectivity. nih.gov Another significant development is the use of palladium(II) chloride to catalyze the chlorocyclocarbonylation of 3,4-allenols. This method provides a direct and highly regioselective route to 3-chloromethyl-5,6-dihydropyran-2-ones, a structure closely related to the subject compound. nih.gov In this reaction, the chlorine atom is selectively introduced at the terminal position of the allene (B1206475), while the lactone is formed at the central carbon. nih.gov